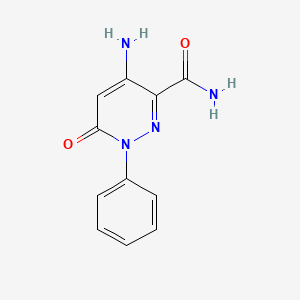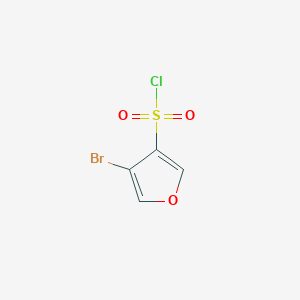![molecular formula C12H15NO3 B2466063 N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 1156154-03-8](/img/structure/B2466063.png)
N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide” is a chemical compound with the molecular formula C20H21NO5 . It is a pearl white powder with a savoury aroma .
Synthesis Analysis
The synthesis of similar compounds has been achieved under mild conditions by amine-mediated demethylation of the precursor . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack . This method could potentially be applied to the synthesis of “this compound”.Molecular Structure Analysis
The molecular weight of “this compound” is 355.39 . The exact structure can be determined using techniques such as MS, IR, and HNMR Spectrum .Physical and Chemical Properties Analysis
“this compound” is practically insoluble or insoluble, but it is soluble in ethanol . The boiling point is not available . The compound has an assay min % of >95% .Scientific Research Applications
Metabolism and Enzyme Interaction
- Cytochrome P450 Enzymes Metabolism : N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide derivatives are metabolized by cytochrome P450 enzymes. A study identified CYP3A4 and CYP2D6 as major enzymes involved in the metabolism of these compounds, with implications for potential drug-drug interactions (Nielsen et al., 2017).
Chemical Synthesis and Derivatives
Synthesis for Therapeutic Applications : Research has been conducted on synthesizing derivatives of this compound for potential therapeutic applications, including compounds with antidepressant and nootropic effects (Thomas et al., 2016).
Development of Novel Chemical Entities : The compound has been used in the development of new chemical entities for treating hyperproliferative and inflammatory disorders (Kucerovy et al., 1997).
Application in Drug Development and Treatment
- Inhibition of Zika Virus Replication : A derivative of this compound was identified as a potent inhibitor of Zika virus replication, indicating potential applications in antiviral drug development (Riva et al., 2021).
Catalysis and Chemical Reactions
- Catalyzed Coupling Reactions : The compound has been used in catalyzed coupling reactions with amides or carbamates, demonstrating its utility in organic synthesis (Pan et al., 2004).
Crystal Structure and Molecular Analysis
- Crystal Structure Studies : Studies on the crystal structure and molecular analysis of this compound derivatives have provided insights into their chemical properties and potential applications (Kranjc et al., 2011).
Geometric Selectivity in Synthesis
- Isomerization for Geometrically Defined Enamides : Research has focused on the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, highlighting the compound's relevance in precise chemical synthesis (Trost et al., 2017).
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-8-9-7-10(15-2)5-6-11(9)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBULKLRXTNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)
![2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione](/img/structure/B2465989.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)


![6-Cyclopentyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465999.png)


